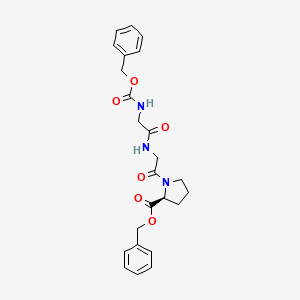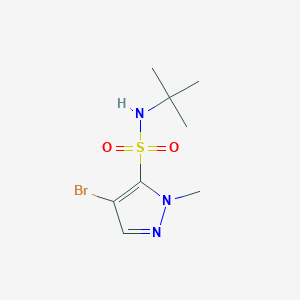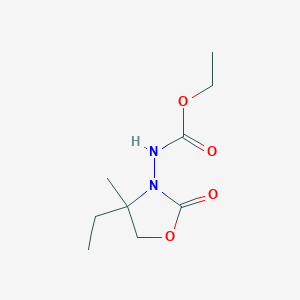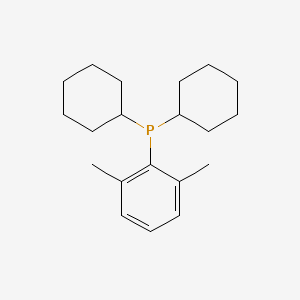
Dicyclohexyl(2,6-dimethylphenyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(2,6-dimethylphenyl)phosphine is an organophosphorus compound that features a phosphine group bonded to a 2,6-dimethylphenyl group and two cyclohexyl groups. This compound is known for its utility as a ligand in various catalytic processes, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: Dicyclohexyl(2,6-dimethylphenyl)phosphine can be synthesized through the reaction of dicyclohexylphosphine with 2,6-dimethylphenyl chloride under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dicyclohexylphosphine, followed by nucleophilic substitution with 2,6-dimethylphenyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and output .
化学反応の分析
Types of Reactions: Dicyclohexyl(2,6-dimethylphenyl)phosphine primarily participates in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide. The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Dicyclohexyl(2,6-dimethylphenyl)phosphine is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Its applications include:
- Chemistry : Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the synthesis of pharmaceutical intermediates.
- Industry : Applied in the production of fine chemicals and materials .
作用機序
The mechanism by which dicyclohexyl(2,6-dimethylphenyl)phosphine exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers (e.g., palladium or nickel) to form active catalytic species that facilitate the formation of carbon-carbon bonds. The phosphine ligand stabilizes the metal center and enhances its reactivity, allowing for efficient catalysis .
類似化合物との比較
Similar Compounds:
- Dicyclohexyl(2,6-dimethoxyphenyl)phosphine
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,6-diisopropoxyphenyl)phosphine
Uniqueness: Dicyclohexyl(2,6-dimethylphenyl)phosphine is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky cyclohexyl groups provide steric hindrance that can enhance selectivity in reactions, while the 2,6-dimethylphenyl group offers electronic properties that stabilize the metal-ligand complex .
特性
分子式 |
C20H31P |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
dicyclohexyl-(2,6-dimethylphenyl)phosphane |
InChI |
InChI=1S/C20H31P/c1-16-10-9-11-17(2)20(16)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h9-11,18-19H,3-8,12-15H2,1-2H3 |
InChIキー |
XWQSRTDTWHCLIL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)P(C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


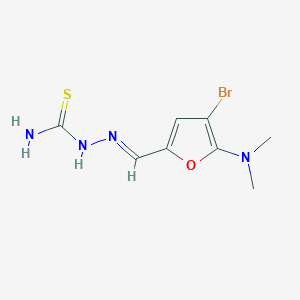

![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)
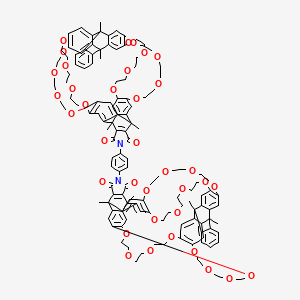
![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
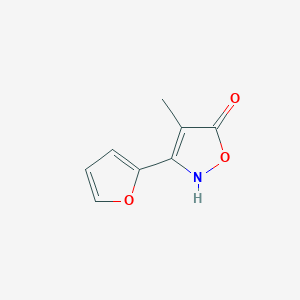
![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)
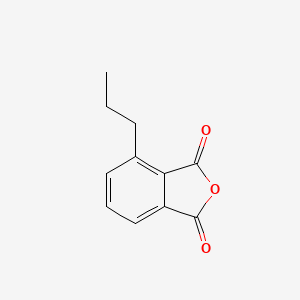
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
